molecular formula C15H12N4O2 B185626 1H-Indole-3-carbaldehyde {2-nitrophenyl} CAS No. 28558-65-8

1H-Indole-3-carbaldehyde {2-nitrophenyl}

Cat. No. B185626
CAS RN: 28558-65-8
M. Wt: 280.28 g/mol
InChI Key: ITPBPNQOCSZFLS-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3-carbaldehyde {2-nitrophenyl} is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly used as a starting material for the synthesis of a variety of other compounds, and it has been found to exhibit a range of biochemical and physiological effects in laboratory experiments.

Mechanism Of Action

The mechanism of action of 1H-Indole-3-carbaldehyde {2-nitrophenyl} is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes and to activate others, leading to a range of biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that 1H-Indole-3-carbaldehyde {2-nitrophenyl} can exert a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways in cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-Indole-3-carbaldehyde {2-nitrophenyl} in laboratory experiments is its versatility. This compound can be used as a starting material for the synthesis of a variety of other compounds, and it has been found to exhibit a range of biochemical and physiological effects. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.

Future Directions

There are a number of future directions for research on 1H-Indole-3-carbaldehyde {2-nitrophenyl}. One area of interest is the development of new drugs and therapies based on this compound, particularly for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new applications in scientific research.

Synthesis Methods

The synthesis of 1H-Indole-3-carbaldehyde {2-nitrophenyl} typically involves the reaction of indole-3-carboxaldehyde with 2-nitrobenzaldehyde in the presence of a suitable catalyst. This reaction can be carried out using a variety of different methods, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis.

Scientific Research Applications

1H-Indole-3-carbaldehyde {2-nitrophenyl} has been widely used in scientific research for a variety of applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.

properties

CAS RN

28558-65-8

Product Name

1H-Indole-3-carbaldehyde {2-nitrophenyl}

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitroaniline

InChI

InChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+

InChI Key

ITPBPNQOCSZFLS-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/NNC3=CC=CC=C3[N+](=O)[O-])/C=N2

SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2

Origin of Product

United States

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